molecular formula C12H9N5 B14876640 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidine-4-carbonitrile

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidine-4-carbonitrile

Cat. No.: B14876640
M. Wt: 223.23 g/mol
InChI Key: JYSDHOYHVFLIGS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .

Preparation Methods

The synthesis of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidine-4-carbonitrile typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidine-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or signaling pathways, leading to alterations in cellular functions. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C12H9N5

Molecular Weight

223.23 g/mol

IUPAC Name

2-cyclopropyl-6-pyrazin-2-ylpyrimidine-4-carbonitrile

InChI

InChI=1S/C12H9N5/c13-6-9-5-10(11-7-14-3-4-15-11)17-12(16-9)8-1-2-8/h3-5,7-8H,1-2H2

InChI Key

JYSDHOYHVFLIGS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)C3=NC=CN=C3)C#N

Origin of Product

United States

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